molecular formula C10H20O2 B13778893 2-Furanmethanol, tetrahydro-alpha-pentyl- CAS No. 68480-13-7

2-Furanmethanol, tetrahydro-alpha-pentyl-

Cat. No.: B13778893
CAS No.: 68480-13-7
M. Wt: 172.26 g/mol
InChI Key: SZXJOXHALDXHPQ-UHFFFAOYSA-N
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Description

2-Furanmethanol, tetrahydro-alpha-pentyl- is an organic compound with the molecular formula C10H20O2. It is also known as 5-hydroxy-2-pentyl tetrahydrofuran. This compound is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is characterized by the presence of a furan ring that is fully saturated and substituted with a pentyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- typically involves the hydrogenation of furfuryl alcohol derivatives. One common method is the catalytic hydrogenation of furfuryl alcohol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

Furfuryl alcohol+H22-Furanmethanol, tetrahydro-alpha-pentyl-\text{Furfuryl alcohol} + \text{H}_2 \rightarrow \text{2-Furanmethanol, tetrahydro-alpha-pentyl-} Furfuryl alcohol+H2​→2-Furanmethanol, tetrahydro-alpha-pentyl-

Industrial Production Methods

Industrial production of 2-Furanmethanol, tetrahydro-alpha-pentyl- often involves continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with catalysts such as Pd/C or Raney nickel. The reaction conditions are optimized to achieve high yields and selectivity, typically involving temperatures ranging from 100°C to 200°C and hydrogen pressures of 10-50 bar.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-alpha-pentyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using catalysts such as Pd/C or Raney nickel.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-furanmethanal or 2-furanmethanoic acid.

    Reduction: Formation of tetrahydrofurfuryl alcohol.

    Substitution: Formation of halogenated derivatives such as 2-furanmethyl chloride or bromide.

Scientific Research Applications

2-Furanmethanol, tetrahydro-alpha-pentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a bio-based solvent and its biodegradability.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-alpha-pentyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofurfuryl alcohol (THFA): Similar structure but lacks the pentyl group.

    Furfuryl alcohol: Contains an unsaturated furan ring.

    2-Furanmethanol: Contains an unsaturated furan ring and lacks the pentyl group.

Uniqueness

2-Furanmethanol, tetrahydro-alpha-pentyl- is unique due to its fully saturated furan ring and the presence of both a hydroxymethyl group and a pentyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

68480-13-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-(oxolan-2-yl)hexan-1-ol

InChI

InChI=1S/C10H20O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h9-11H,2-8H2,1H3

InChI Key

SZXJOXHALDXHPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CCCO1)O

Origin of Product

United States

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